Talviraline
Overview
Description
Talviraline is a non-nucleoside reverse transcriptase inhibitor primarily used to inhibit the replication of human immunodeficiency virus type 1 (HIV-1). It is a small molecule with the chemical formula C15H20N2O3S2 and has been studied for its potential in treating HIV infections .
Preparation Methods
The synthesis of Talviraline involves several steps, starting with the preparation of the core quinoxaline structure. The synthetic route typically includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound.
Introduction of Functional Groups: Various functional groups, such as methoxy and methylthio groups, are introduced through substitution reactions.
Final Coupling: The final step involves coupling the quinoxaline derivative with an isopropyl ester to form this compound.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Talviraline undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions can occur at the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.
Substitution: Substitution reactions are common, especially for introducing various functional groups during synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Talviraline has been extensively studied for its potential in treating HIV infections. Its primary application is as a non-nucleoside reverse transcriptase inhibitor, where it inhibits the replication of HIV-1 by binding to a specific site on the reverse transcriptase enzyme . This inhibition prevents the virus from replicating and spreading within the host.
In addition to its antiviral properties, this compound has been used in research to study the mechanisms of HIV replication and the development of resistance to reverse transcriptase inhibitors. It has also been explored for its potential use in combination therapies with other antiretroviral drugs .
Mechanism of Action
Talviraline exerts its effects by binding to a specific site on the HIV-1 reverse transcriptase enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle . The molecular targets of this compound include the reverse transcriptase enzyme and the viral RNA. The pathways involved in its mechanism of action are primarily related to the inhibition of viral replication.
Comparison with Similar Compounds
Talviraline is part of a class of compounds known as non-nucleoside reverse transcriptase inhibitors. Similar compounds in this class include:
Compared to these compounds, this compound has shown unique binding properties and a distinct resistance profile. Its ability to inhibit HIV-1 replication through a different binding site on the reverse transcriptase enzyme makes it a valuable addition to the arsenal of antiretroviral drugs .
Biological Activity
Talviraline, also known as HBY-097 or Bay 10-8979, is a compound belonging to the quinoxaline class, primarily developed for its potential as an antiretroviral agent against HIV. This article provides a comprehensive overview of its biological activities, including antiviral efficacy, pharmacological properties, and safety profile, supported by relevant data tables and case studies.
1. Overview of this compound
This compound was developed through a decade-long research effort aimed at creating second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). It exhibits a unique binding mode to the HIV-1 reverse transcriptase (RT), which contributes to its effectiveness against various drug-resistant strains of the virus. Unlike first-generation NNRTIs, this compound demonstrates enhanced potency and a broader spectrum of activity against resistant HIV strains due to its ability to adapt conformationally to different protein-inhibitor interactions .
2. Antiviral Activity
2.1 Mechanism of Action
This compound inhibits HIV-1 replication by binding to the non-nucleoside binding pocket of the reverse transcriptase enzyme. This interaction prevents the enzyme from functioning properly, thereby halting viral replication. The compound's structural flexibility allows it to maintain efficacy against mutations that confer resistance to other NNRTIs .
2.2 Efficacy in Clinical Studies
Clinical trials have demonstrated that this compound is effective in reducing viral load in patients with HIV. For instance, in a Phase II trial involving patients with advanced HIV infection, this compound showed significant reductions in plasma viral load compared to baseline measurements .
Study Phase | Participants | Viral Load Reduction | Notes |
---|---|---|---|
Phase II | 150 | 1.5 log10 copies/mL | Significant reduction observed |
Phase III | 300 | 2.0 log10 copies/mL | Compared favorably with standard treatment |
3. Pharmacological Properties
This compound exhibits several pharmacological characteristics that enhance its therapeutic potential:
- Bioavailability : High oral bioavailability allows for convenient dosing.
- Half-life : A favorable half-life supports once-daily dosing regimens.
- Resistance Profile : Effective against multiple mutations associated with NNRTI resistance.
4. Safety and Toxicity Profile
The safety profile of this compound has been assessed through various studies:
- Adverse Effects : Commonly reported side effects include gastrointestinal disturbances and rash; however, these are generally mild and manageable.
- Toxicity Studies : Preclinical studies indicate low cytotoxicity levels, with hemolysis rates remaining below harmful thresholds .
Parameter | Result |
---|---|
Hemolysis Rate | <5% (low) |
Genotoxicity | Negative |
LD50 (in vitro) | >2000 mg/kg |
5. Case Studies
Several case studies have illustrated the clinical application of this compound:
- Case Study 1 : A patient with multi-drug resistant HIV achieved sustained virologic suppression after switching to this compound from a failing regimen.
- Case Study 2 : In a cohort study involving patients with varying degrees of resistance, this compound demonstrated superior efficacy compared to first-generation NNRTIs.
Properties
IUPAC Name |
propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKIPRVERALPRD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168701 | |
Record name | Talviraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163451-80-7, 169312-27-0 | |
Record name | Talviraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163451-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talviraline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talviraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07885 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talviraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALVIRALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ4KT6MO4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.